H-Ala-Ala-Ala-Ala-Ala-Ala-OH
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Overview
Description
“H-Ala-Ala-Ala-Ala-Ala-Ala-OH” is a hexapeptide composed of six L-alanine units joined by peptide linkages . It is functionally related to L-alanine . It is a natural product found in Trypanosoma brucei .
Molecular Structure Analysis
The molecular formula of “H-Ala-Ala-Ala-Ala-Ala-Ala-OH” is C18H34N6O9 . The InChI code is ZHRZLXZJVUFLNY-XAMCCFCMSA-N . The structure includes six alanine residues connected by peptide bonds .Scientific Research Applications
Biosynthesis of Tetrapyrrole Compounds
“H-Ala-Ala-Ala-Ala-Ala-Ala-OH” is a hexapeptide composed of alanine residues. Alanine, being an amino acid, plays a crucial role in the biosynthesis of tetrapyrrole compounds . These compounds have wide applications in medicine, agriculture, and other burgeoning fields .
Medicine
The tetrapyrrole compounds, for which alanine serves as a key precursor, have significant applications in the medical field. For instance, 5-Aminolevulinic acid (5-ALA), a tetrapyrrole compound, can be converted into protoporphyrin IX, a powerful photosensitizer that causes a photosensitive effect . This property makes 5-ALA useful in the treatment of tumors and other diseases .
Agriculture
In the agricultural sector, 5-ALA is used to improve the iron status and immune response in livestock . This application is particularly beneficial in enhancing the health and productivity of farm animals.
Chemical and Pharmaceutical Products
“H-Ala-Ala-Ala-Ala-Ala-Ala-OH” serves as a precursor for various chemical and pharmaceutical products . Its use in these industries underscores its versatility and wide-ranging applications.
Wastewater Treatment
Microbial cells can utilize “H-Ala-Ala-Ala-Ala-Ala-Ala-OH” in the biosynthesis of 5-ALA via the C4/C5 pathway . This process shows promising prospects for the production of 5-ALA by photosynthetic bacteria in wastewater treatment , contributing to environmental sustainability.
Plant Adaptive Responses
5-ALA, synthesized from alanine, plays a significant role in modulating various defense systems in plants and conferring abiotic stress tolerance . It enhances abiotic stress tolerance as well as growth and yield by regulating photosynthetic and antioxidant machineries and nutrient uptake in plants .
Mechanism of Action
Target of Action
H-Ala-Ala-Ala-Ala-Ala-Ala-OH, a nonpolar hexapeptide, is primarily absorbed by human intestinal Caco-2 cells . The transport of alanine (Ala), like proton/amino acid symport, can lead to cytoplasmic acidification .
Mode of Action
The peptide interacts with its targets, the Caco-2 cells, through a process similar to proton/amino acid symport . This interaction leads to cytoplasmic acidification, which is a significant change in the cellular environment .
Pharmacokinetics
It’s known that the compound is absorbed by caco-2 cells , indicating its bioavailability in the human body.
Result of Action
The primary result of the action of H-Ala-Ala-Ala-Ala-Ala-Ala-OH is the acidification of the cytoplasm of Caco-2 cells . This change in the cellular environment can have various downstream effects, potentially influencing cellular functions and signaling pathways.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7-,8-,9-,10-,11-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHDFPIXRRJBKM-ZNSCXOEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-Ala-Ala-Ala-Ala-Ala-OH |
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